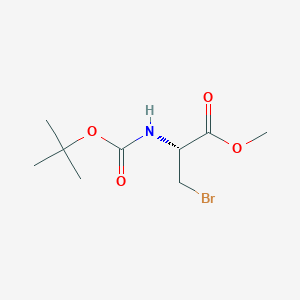

N-Boc-3-溴-L-丙氨酸甲酯

描述

“N-Boc-3-bromo-L-alanine Methyl Ester” is a chemical compound with the CAS Number: 175844-11-8. Its molecular weight is 282.13 . The IUPAC name for this compound is methyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate .

Molecular Structure Analysis

The InChI code for “N-Boc-3-bromo-L-alanine Methyl Ester” is 1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 . This provides a complete description of the molecule including stereochemistry.Physical And Chemical Properties Analysis

“N-Boc-3-bromo-L-alanine Methyl Ester” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

1. 光物理性质和溶剂变色性

N-Boc-3-溴-L-丙氨酸甲酯(及其衍生物)因其独特的光物理性质而受到研究。研究表明,与它们的荧光光谱相比,它们的吸收光谱对溶剂极性的敏感性较低。这导致明显的溶剂变色效应,从而导致较大的斯托克斯位移,这对于理解溶剂对分子行为的影响以及开发新的荧光探针非常重要(Guzow et al., 2005)。

2. 肽合成和保护

N-Boc-3-溴-L-丙氨酸甲酯在肽合成中发挥作用。一项研究概述了它在合成过程中保护特定氨基酸的用途,这对于控制肽合成中的反应途径和产物纯度至关重要(Hsieh & Demaine, 1991)。

3. 分子鉴别和封装

该化合物用于分子鉴别和封装研究。它已被用于测试自组装圆柱形胶囊中的可逆封装,有助于理解分子相互作用和在靶向药物递送中的潜在应用(Hayashida, Šebo, & Rebek, 2002)。

4. 聚合物合成

在聚合物化学中,N-Boc-3-溴-L-丙氨酸甲酯用于合成具有手性氨基酸部分的阳离子甲基丙烯酸酯聚合物。此类聚合物在生物技术和材料科学中具有潜在应用,尤其是由于它们的 pH 响应性和比旋光度(Kumar, Roy, & De, 2012)。

5. 荧光探针

该化合物的衍生物表现出使其可用作生物物理研究中荧光探针的特性。它们的光物理性质,包括大的激发态偶极矩和溶剂变色行为,对于探索生物系统中的分子相互作用至关重要(Guzow et al., 2005)。

作用机制

Target of Action

N-Boc-3-bromo-L-alanine Methyl Ester is a derivative of L-alanine, an amino acid . The primary target of this compound is the amino group in proteins. The Boc (tert-butoxycarbonyl) group in the compound is a carbamate protecting group used in peptide synthesis . It protects the amino group during the synthesis process .

Mode of Action

The Boc group in N-Boc-3-bromo-L-alanine Methyl Ester is electron-withdrawing . This property decreases the electron density on the nitrogen atom, making it less reactive and thus protected during peptide synthesis . The Boc group can be removed under relatively mild conditions, such as with strong acid or heat .

Biochemical Pathways

N-Boc-3-bromo-L-alanine Methyl Ester is used in the synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which are the amide bonds that join together two amino acids . The compound is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

Result of Action

The primary result of the action of N-Boc-3-bromo-L-alanine Methyl Ester is the successful synthesis of peptides . By protecting the amino group during synthesis, it allows for the controlled formation of peptide bonds . After the synthesis is complete, the Boc group can be removed to yield the final peptide product .

Action Environment

The action of N-Boc-3-bromo-L-alanine Methyl Ester is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored in a refrigerator , indicating that it is stable at low temperatures. The removal of the Boc group can be achieved with strong acid or heat , suggesting that the compound’s action can be controlled by adjusting the pH or temperature of the environment.

安全和危害

The compound has several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDPRMMKCMNMD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

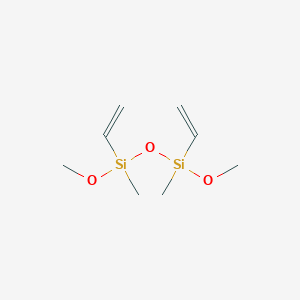

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)

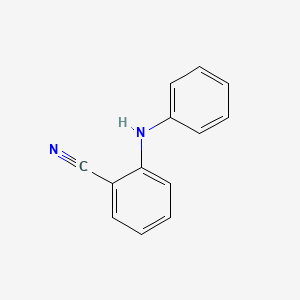

![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)

![[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B3109816.png)

![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)